Cas no 21133-98-2 (Ethyl 3-(4-Chlorophenyl)-3-hydroxybutanoate)

21133-98-2 structure
Productnaam:Ethyl 3-(4-Chlorophenyl)-3-hydroxybutanoate
CAS-nummer:21133-98-2
MF:C12H15ClO3
MW:242.698703050613
MDL:MFCD16756845
CID:267365
PubChem ID:89439
Ethyl 3-(4-Chlorophenyl)-3-hydroxybutanoate Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenepropanoic acid,4-chloro-b-hydroxy-b-methyl-, ethyl ester
- ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate
- Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate
- 21133-98-2
- DTXSID40943462
- NS00051762
- ethyl3-(4-chlorophenyl)-3-hydroxybutanoate
- EN300-252228
- AKTWBLNPMXANJD-UHFFFAOYSA-N
- SCHEMBL1349277
- EINECS 244-235-9
- AKOS011682291
- Ethyl 3-(4-Chlorophenyl)-3-hydroxybutanoate
-
- MDL: MFCD16756845
- Inchi: InChI=1S/C12H15ClO3/c1-3-16-11(14)8-12(2,15)9-4-6-10(13)7-5-9/h4-7,15H,3,8H2,1-2H3
- InChI-sleutel: AKTWBLNPMXANJD-UHFFFAOYSA-N
- LACHT: CCOC(CC(C1=CC=C(Cl)C=C1)(C)O)=O
Berekende eigenschappen
- Exacte massa: 242.07105
- Monoisotopische massa: 242.071
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 5
- Complexiteit: 236
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 46.5Ų
- XLogP3: 2.1
Experimentele eigenschappen
- Dichtheid: 1.201
- Kookpunt: 359°Cat760mmHg
- Vlampunt: 170.9°C
- Brekindex: 1.526
- PSA: 46.53
Ethyl 3-(4-Chlorophenyl)-3-hydroxybutanoate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | B126883-100mg |
Ethyl 3-(4-Chlorophenyl)-3-hydroxybutanoate |
21133-98-2 | 100mg |
$ 230.00 | 2022-06-07 | ||
Enamine | EN300-252228-0.5g |
ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate |
21133-98-2 | 95% | 0.5g |
$407.0 | 2024-06-19 | |
Enamine | EN300-252228-0.1g |
ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate |
21133-98-2 | 95% | 0.1g |
$152.0 | 2024-06-19 | |
Aaron | AR00BRXO-250mg |
ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate |
21133-98-2 | 95% | 250mg |
$322.00 | 2025-01-24 | |
Enamine | EN300-252228-10g |
ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate |
21133-98-2 | 95% | 10g |
$2269.0 | 2023-09-14 | |
Aaron | AR00BRXO-1g |
ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate |
21133-98-2 | 95% | 1g |
$751.00 | 2025-01-24 | |
1PlusChem | 1P00BRPC-50mg |
ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate |
21133-98-2 | 95% | 50mg |
$148.00 | 2025-02-25 | |
1PlusChem | 1P00BRPC-250mg |
ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate |
21133-98-2 | 95% | 250mg |
$275.00 | 2025-02-25 | |
1PlusChem | 1P00BRPC-1g |
ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate |
21133-98-2 | 95% | 1g |
$622.00 | 2025-02-25 | |
1PlusChem | 1P00BRPC-10g |
ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate |
21133-98-2 | 95% | 10g |
$2867.00 | 2023-12-19 |
Ethyl 3-(4-Chlorophenyl)-3-hydroxybutanoate Gerelateerde literatuur
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
3. Back matter
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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